N-(4-butylphenyl)propanamide
Description
N-(4-Butylphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-butylphenyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(4-butylphenyl)propanamide |
InChI |
InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)14-13(15)4-2/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
BQQLNWHZIFNDGR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of N-(4-butylphenyl)propanamide and its analogs:
*Estimated logP values based on substituent contributions.
Spectral Data Comparison :
- ¹H-NMR : this compound shows characteristic peaks at δ 0.9 (t, butyl CH₃), 1.3–1.6 (m, butyl CH₂), and 7.2–7.4 (aromatic protons) . Sulfonamide analogs exhibit additional downfield shifts (δ 8.0–8.5) due to sulfonyl groups .
- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 205 for this compound) .
Key Research Findings
Substituent Effects on Bioactivity :
- Lipophilic groups (e.g., butyl, isobutyl) enhance membrane permeability but may reduce aqueous solubility.
- Polar groups (e.g., hydroxyl, sulfonamide) improve solubility and target binding but limit blood-brain barrier penetration .
Structural-Activity Relationships (SAR): Chlorine atoms () and fluorophenyl groups () increase electrophilicity, influencing receptor binding kinetics.
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